molecular formula C7H11N3O3 B1242578 (S)-3-(3,6-Dioxopiperazin-2-yl)propanamide CAS No. 52662-00-7

(S)-3-(3,6-Dioxopiperazin-2-yl)propanamide

Cat. No. B1242578
CAS RN: 52662-00-7
M. Wt: 185.18 g/mol
InChI Key: PWADXPITHGKDSY-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of (S)-3-(3,6-Dioxopiperazin-2-yl)propanamide involves strategic modifications in the DKP nucleus, exploiting its bioactive diversity for medicinal applications. The structural modifications, such as N-substitution and S-substitution, play a crucial role in enhancing the compound's bioactivity and facilitating its potential drug discovery applications (Wang et al., 2013).

Scientific Research Applications

Anticonvulsant Activity

A significant application of (S)-3-(3,6-Dioxopiperazin-2-yl)propanamide derivatives is in the field of anticonvulsant therapy. Research has led to the synthesis of hybrid compounds derived from these derivatives, showing promising anticonvulsant properties. For example, Kamiński et al. (2015) and Kamiński et al. (2016) demonstrated the synthesis of hybrid molecules combining fragments of known antiepileptic drugs, which displayed broad spectra of activity across preclinical seizure models. These studies indicate the potential of these derivatives in developing new antiepileptic drugs (Kamiński et al., 2015) (Kamiński et al., 2016).

Anticancer and Antimetastatic Effects

This compound derivatives have been explored for their anticancer and antimetastatic properties. Research by Hallowes et al. (1974), Atherton (1975), and Salsbury et al. (1974) found that these derivatives inhibit metastases in various cancer models and cause profound vascular changes in tumors. These findings suggest their potential use in cancer treatment strategies (Hallowes et al., 1974) (Atherton, 1975) (Salsbury et al., 1974).

Antinociceptive Activity

Studies have also investigated the antinociceptive (pain-relieving) activities of derivatives of this compound. For instance, Obniska et al. (2020) synthesized new propanamides and butanamides showing potent antinociceptive properties, indicating their therapeutic potential in pain management (Obniska et al., 2020).

Cell Cycle and Chromosome Segregation Effects

Gorbsky (1994) explored the effects of certain derivatives on cell cycle progression and chromosome segregation in mammalian cells. The study found that these compounds influenced chromosome condensation and segregation, which could have implications for understanding their mechanism of action in cancer treatment (Gorbsky, 1994).

Mechanism of Action

Target of Action

Cyclo(Gly-Gln), also known as (S)-3-(3,6-Dioxopiperazin-2-yl)propanamide or Cyclo(-Gly-Gln), is a cyclic dipeptide It is known that cyclic dipeptides, in general, can interact with various biological targets due to their stable structure and resistance to enzymatic degradation .

Mode of Action

It has been suggested that the diketopiperazine structure of cyclo(gly-gln) is capable of reversing the cardiorespiratory depression produced by β-endorphin or morphine . This suggests that Cyclo(Gly-Gln) may interact with opioid receptors or other related targets in the central nervous system.

Biochemical Pathways

Cyclic dipeptides, including cyclo(gly-gln), are known to be involved in various biological activities and can influence multiple biochemical pathways

Pharmacokinetics

A study on cyclic dipeptides suggests that these compounds can be analyzed using liquid chromatography-tandem mass spectrometry (lc-ms/ms), which could be useful for future pharmacokinetic studies .

Result of Action

It has been suggested that cyclo(gly-gln) can reverse the cardiorespiratory depression produced by β-endorphin or morphine . This implies that Cyclo(Gly-Gln) may have potential therapeutic effects in conditions associated with opioid use or other related disorders.

Action Environment

It is known that cyclic dipeptides, including cyclo(gly-gln), have a stable structure and are resistant to enzymatic degradation This suggests that they may be stable under various environmental conditions

properties

IUPAC Name

3-[(2S)-3,6-dioxopiperazin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADXPITHGKDSY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How can I quantify Cyclo(Gly-Gln) in pharmaceutical formulations?

A2: [] A validated HPLC method has been developed for determining the concentration of Cyclo(Gly-Gln) in compound amino acids(15) and dipeptides(2) injection. This method utilizes an Agilent ZORBAX SB-C18 column with a mobile phase of 0.01 mol·L-1 ammonium dibasic phosphate (pH adjusted to 1.6 with phosphoric acid). The method demonstrates good linearity and recovery, making it suitable for quality control purposes. For more details, refer to: .

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